molecular formula C10H14ClN B8782003 4-(tert-Butyl)-2-(chloromethyl)pyridine

4-(tert-Butyl)-2-(chloromethyl)pyridine

Cat. No.: B8782003
M. Wt: 183.68 g/mol
InChI Key: QFAWHKZYTVQCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-Butyl)-2-(chloromethyl)pyridine is a pyridine derivative characterized by a tert-butyl group at the 4-position and a chloromethyl substituent at the 2-position of the pyridine ring. Its molecular formula is C₁₀H₁₄ClN, with an average molecular weight of 183.68 g/mol . This compound is also known by its International Nonproprietary Name (INN) Avasimibe, a cholesterol absorption inhibitor previously investigated for therapeutic applications . The chloromethyl group enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for alkylation and cross-coupling reactions.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

4-tert-butyl-2-(chloromethyl)pyridine

InChI

InChI=1S/C10H14ClN/c1-10(2,3)8-4-5-12-9(6-8)7-11/h4-6H,7H2,1-3H3

InChI Key

QFAWHKZYTVQCLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)CCl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Chloromethyl-substituted phenylpyrimidines (e.g., 5-(Chloromethyl)-2-phenylpyrimidine) exhibit lower melting points (~96–98°C), likely due to reduced molecular symmetry .

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